8E,10Z-Dodecadien-1-ol
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Overview
Description
8E,10Z-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of two double bonds at the 8th and 10th positions in the carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in the codling moth (Cydia pomonella), where it is used for mating communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8E,10Z-Dodecadien-1-ol typically involves the hydrogenation of 8-dodecen-10-in-1-ol in an ethanolic solution using P2-Ni as a catalyst. The reaction is carried out at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8E,10Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products:
Oxidation: Formation of dodecadienal.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecadienyl halides.
Scientific Research Applications
8E,10Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 8E,10Z-Dodecadien-1-ol primarily involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes, such as attraction or repulsion. The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .
Comparison with Similar Compounds
8E,10Z-Dodecadien-1-ol can be compared with other similar compounds, such as:
8E,10E-Dodecadien-1-ol: This isomer has both double bonds in the E configuration, whereas this compound has one double bond in the E configuration and the other in the Z configuration.
Dodecan-1-ol: A saturated alcohol with no double bonds, making it less reactive in certain chemical reactions.
Dodecadienal: An oxidized form of this compound, where the alcohol group is converted to an aldehyde.
The uniqueness of this compound lies in its specific double bond configuration, which plays a crucial role in its biological activity as a pheromone .
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(8E,10Z)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4+ |
InChI Key |
CSWBSLXBXRFNST-AWYLAFAOSA-N |
Isomeric SMILES |
C/C=C\C=C\CCCCCCCO |
Canonical SMILES |
CC=CC=CCCCCCCCO |
Origin of Product |
United States |
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